![molecular formula C11H12BrN3O2S B13569111 2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)
2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a benzotriazole moiety and a thiolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 6-bromo-1H-1,2,3-benzotriazole with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone at reflux temperature . The reaction proceeds through nucleophilic substitution, where the benzotriazole moiety is introduced to the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazole moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom in the benzotriazole ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzotriazole derivatives, and various substituted benzotriazole compounds.
科学研究应用
2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
作用机制
The mechanism of action of 2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The benzotriazole moiety can form stable coordination compounds with metal ions, which can inhibit corrosion. In biological systems, the compound can interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking, leading to its observed biological activities .
相似化合物的比较
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler benzotriazole derivative with similar chemical properties but lacking the thiolane ring.
6-bromo-1H-1,2,3-benzotriazole: The precursor to the compound , with similar reactivity but different applications.
1lambda6-thiolane-1,1-dione: A thiolane derivative without the benzotriazole moiety, used in different chemical contexts.
Uniqueness
2-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the combination of the benzotriazole and thiolane moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its individual components .
属性
分子式 |
C11H12BrN3O2S |
|---|---|
分子量 |
330.20 g/mol |
IUPAC 名称 |
2-[(6-bromobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H12BrN3O2S/c12-8-3-4-10-11(6-8)15(14-13-10)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2 |
InChI 键 |
DWOZZCCRXWFHNP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(S(=O)(=O)C1)CN2C3=C(C=CC(=C3)Br)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


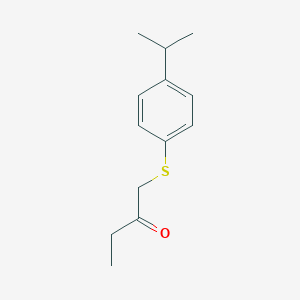


![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)
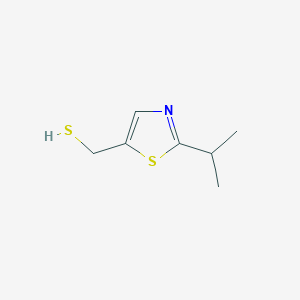
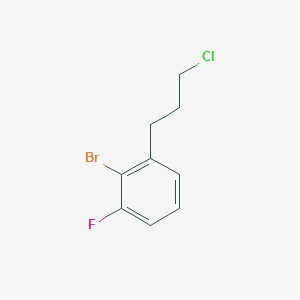
![6-Azaspiro[2.5]oct-1-ene](/img/structure/B13569071.png)
![N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13569072.png)
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
![Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13569086.png)
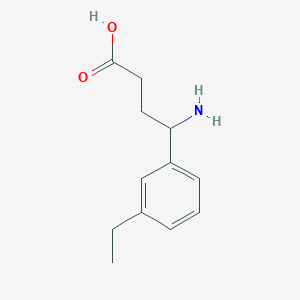
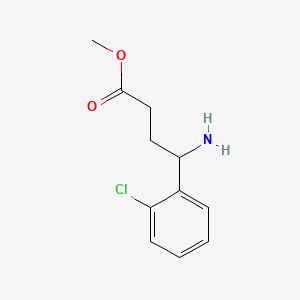
![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)
